molecular formula C9H15N3O3 B1378144 tert-butyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate CAS No. 1394041-94-1

tert-butyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate

Cat. No.: B1378144
CAS No.: 1394041-94-1
M. Wt: 213.23 g/mol
InChI Key: ZIKQEFBJVMVLHP-UHFFFAOYSA-N
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Description

Tert-butyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate: is a synthetic organic compound that features a triazole ring, a functional group known for its stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate typically involves the following steps:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to enhance the reaction rate and yield.

  • Introduction of the Hydroxymethyl Group: : The hydroxymethyl group can be introduced through a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent under basic conditions.

  • Esterification: : The final step involves the esterification of the triazole derivative with tert-butyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

  • Reduction: : The triazole ring is generally resistant to reduction, but the ester group can be reduced to an alcohol under appropriate conditions.

  • Substitution: : The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate is used as a building block for the synthesis of more complex molecules. Its stable triazole ring makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and as a probe in biochemical assays due to its functional groups that can interact with various biomolecules.

Medicine

In medicinal chemistry, it serves as a precursor for the development of drugs. The triazole ring is a common motif in many pharmaceuticals due to its bioisosteric properties, which can mimic other functional groups in biological systems.

Industry

Industrially, this compound can be used in the synthesis of polymers and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which tert-butyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate: Similar structure but with a methyl ester group instead of a tert-butyl group.

    Ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate: Similar structure but with an ethyl ester group.

Uniqueness

Tert-butyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate is unique due to the presence of the tert-butyl group, which provides steric hindrance and can influence the compound’s reactivity and stability. This makes it particularly useful in applications where stability under various conditions is required.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

tert-butyl 2-[4-(hydroxymethyl)triazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3/c1-9(2,3)15-8(14)5-12-4-7(6-13)10-11-12/h4,13H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKQEFBJVMVLHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(N=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401140833
Record name 1H-1,2,3-Triazole-1-acetic acid, 4-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401140833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394041-94-1
Record name 1H-1,2,3-Triazole-1-acetic acid, 4-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394041-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,3-Triazole-1-acetic acid, 4-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401140833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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